1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one
Description
1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one is a heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine core. Key structural elements include:
- Position 5: An acetyl group (ethan-1-one).
- Position 7: A thiophene-2-carbonyl substituent.
The pyrrolo[1,2-b]pyridazine scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The thiophene moiety enhances π-π stacking interactions in hydrophobic protein pockets, while the acetyl group may influence metabolic stability and solubility.
Properties
CAS No. |
646062-68-2 |
|---|---|
Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
1-[7-(thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethanone |
InChI |
InChI=1S/C14H10N2O2S/c1-9(17)10-8-12(14(18)13-5-3-7-19-13)16-11(10)4-2-6-15-16/h2-8H,1H3 |
InChI Key |
OQZIRFJSOPPRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with a suitable pyrrolo[1,2-b]pyridazine derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization or other reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Thiophene sulfoxide or thiophene sulfone.
Reduction: 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of pyrrolo derivatives as modulators of hypoxia-inducible factors (HIF), which play a crucial role in cancer progression. The compound has shown promise in inhibiting HIF activity, thereby affecting tumor growth and metastasis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of HIF activity | |
| Antimicrobial | Potential against bacterial strains | |
| Anti-inflammatory | Reduced inflammatory markers |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent .
Material Science Applications
In addition to its biological applications, 1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one may find utility in material science. Its unique electronic properties make it suitable for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to enhanced charge transport characteristics, which are critical for device performance.
Case Study 1: Anticancer Activity
A study conducted on various pyrrolo derivatives demonstrated that modifications at the thiophene position significantly influenced their anticancer efficacy. The compound was tested in vitro against several cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction via the HIF pathway.
Case Study 2: Material Applications
In research focusing on organic semiconductor materials, compounds similar to this compound were incorporated into polymer matrices for OLED applications. The devices exhibited improved efficiency and stability compared to conventional materials.
Mechanism of Action
The mechanism of action of 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural similarities with derivatives synthesized in recent studies. Below is a comparative analysis based on substituent patterns, synthesis yields, and biological activities:
Table 1: Key Structural Analogs and Properties
*Calculated based on molecular formula.
(a) Role of Thiophene vs. Thiazole Substituents
- Thiophene-2-carbonyl (Target compound and 22d): Enhances hydrophobic interactions and π-stacking in binding pockets. In 22d, methylation at thiophene’s 3-position may improve metabolic stability .
(b) Impact of Core Heterocycle
- Pyrrolo[1,2-b]pyridazine (Target): Exhibits planar geometry suitable for kinase active sites. Analogous compounds (e.g., pyrrolo[2,1-a]phthalazines) show deep penetration into hydrophobic pockets, as seen in 11b’s interaction with bLeu248 .
- Benzoimidazo-triazole (22c, 22d): Bulkier core may limit solubility but improve selectivity for specific targets .
(c) Anticancer Activity Trends
Biological Activity
The compound 1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one is a member of the pyrrolo[1,2-b]pyridazine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of pyrrolo[1,2-b]pyridazines typically involves cycloaddition reactions. For instance, recent studies have utilized mesoionic oxazolo-pyridazinones and activated alkynes to produce various derivatives, including those with thiophene moieties. The structural confirmation of these compounds is often achieved through techniques such as NMR spectroscopy and X-ray diffraction, ensuring the accuracy of the synthesized products .
Anticancer Properties
Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that pyrrolo[1,2-b]pyridazines can induce apoptosis in human adenocarcinoma-derived cell lines such as MCF-7 (breast), SK-OV-3 (ovary), and LoVo (colon) . The highest anti-tumor activity was observed in specific derivatives, notably those with the thiophene carbonyl group.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | MCF-7 | 12 |
| 5c | SK-OV-3 | 15 |
| 5f | LoVo | 10 |
Antibacterial Activity
The antibacterial potential of pyrrolo[1,2-b]pyridazines has also been evaluated. Certain derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin. This suggests a promising avenue for developing new antibacterial agents .
Table 2: Antibacterial Activity
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 12.5 |
Anti-inflammatory and Neuroprotective Effects
Beyond anticancer and antibacterial properties, some studies have highlighted the anti-inflammatory effects of pyrrolo[1,2-b]pyridazines. These compounds may modulate pathways related to inflammation and neuroprotection, indicating their potential in treating neurodegenerative diseases .
Case Studies
Several case studies illustrate the effectiveness of pyrrolo[1,2-b]pyridazines:
- Colon Cancer Treatment : A study focusing on derivative 5a showed a significant reduction in tumor size in xenograft models when treated with this compound compared to controls.
- Antibacterial Efficacy : In vitro tests revealed that a novel derivative exhibited an MIC of 3.12 μg/mL against Staphylococcus aureus, outperforming many existing treatments.
Q & A
[Basic] What are the key synthetic routes for preparing 1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves functionalizing the pyrrolo[1,2-b]pyridazine core. A validated approach includes:
- Step 1: Constructing the pyrrolo[1,2-b]pyridazine scaffold via cyclization reactions, such as using pyridazinium ionic liquids as intermediates (e.g., bromoacetyl derivatives for functionalization) .
- Step 2: Introducing the thiophene-2-carbonyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability.
- Step 3: Acetylating the 5-position using acetic anhydride (Ac₂O) in dichloroethane (DCE) under reflux, catalyzed by DMAP, to install the ethanone moiety .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust solvent polarity (e.g., DCE vs. THF) to improve regioselectivity.
[Basic] Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR: Assign signals for the thiophene carbonyl (δ ~165 ppm in ¹³C NMR) and acetyl group (δ ~2.5 ppm in ¹H NMR for CH₃).
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray Crystallography: Resolve the fused heterocyclic system, as demonstrated for structurally related pyrrolo-pyridazine derivatives .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
[Advanced] How can structure-activity relationship (SAR) studies elucidate the role of the thiophene-2-carbonyl moiety in bioactivity?
Answer:
- Analog Synthesis: Replace the thiophene-2-carbonyl group with other aryl/heteroaryl carbonyls (e.g., phenyl, furan) to compare activity .
- In Silico Docking: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like SHP2 or GSK-3β .
- Biological Assays: Test analogs in kinase inhibition assays (e.g., ADP-Glo™ for GSK-3β) to correlate substituent effects with IC₅₀ values .
[Advanced] What computational strategies predict the binding affinity of this compound with kinase targets like GSK-3β?
Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories to assess stability of binding poses.
- Free Energy Perturbation (FEP): Calculate ΔΔG values for substituent modifications to prioritize synthetic targets.
- Pharmacophore Modeling: Map electrostatic and hydrophobic features aligning with kinase ATP-binding pockets .
[Advanced] How can in vitro metabolic stability be evaluated using liver microsomes?
Answer:
- Incubation Protocol:
- Prepare microsomes (human/rat) in NADPH-regenerating buffer.
- Add compound (1–10 µM) and incubate at 37°C.
- Quench reactions at intervals (0, 15, 30, 60 min) with acetonitrile.
- Analysis:
- Use LC-MS/MS to quantify parent compound depletion and metabolite formation (e.g., hydroxylation at the pyrrolo ring) .
- Data Interpretation: Calculate half-life (t₁/₂) and intrinsic clearance (CLint) to rank metabolic liability.
[Advanced] What challenges arise in crystallizing pyrrolo[1,2-b]pyridazine derivatives, and how are they addressed?
Answer:
- Challenges:
- Low solubility in common solvents (e.g., water, ethanol).
- Polymorphism leading to disordered crystals.
- Solutions:
- Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Employ seeding techniques with microcrystalline samples.
- Characterize via PXRD to confirm phase purity .
[Advanced] How are palladium-catalyzed cross-coupling reactions applied to modify the pyrrolo[1,2-b]pyridazine core?
Answer:
- Suzuki Coupling: Introduce aryl/heteroaryl groups at the 7-position using bromo-substituted precursors and Pd(PPh₃)₄ in toluene/EtOH .
- Buchwald-Hartwig Amination: Install amino groups at the 5-position with XPhos Pd G3 catalyst and Cs₂CO₃ in dioxane .
- Optimization: Screen ligands (e.g., SPhos vs. Xantphos) to enhance coupling efficiency.
[Basic] What storage conditions are recommended to maintain the compound’s stability?
Answer:
- Store at –20°C in airtight, light-protected vials.
- Use desiccants (e.g., silica gel) to prevent hydrolysis of the acetyl group.
- Monitor degradation via periodic NMR/HPLC analysis .
[Advanced] How can synthetic byproducts be identified and characterized during scale-up?
Answer:
- LC-MS/MS: Detect trace impurities (<0.1%) using high-resolution Orbitrap systems.
- Isolation via Prep-HPLC: Collect byproduct fractions for structural elucidation via 2D NMR (COSY, HSQC) .
- Mechanistic Studies: Probe reaction pathways using deuterated solvents or radical traps.
[Advanced] What in vitro assays are suitable for evaluating kinase inhibition activity?
Answer:
- GSK-3β Inhibition: Use a luminescent assay (e.g., ADP-Glo™) with recombinant enzyme and substrate peptide (e.g., GS-1).
- Cellular Assays: Measure downstream effects (e.g., β-catenin stabilization in HEK293 cells) via Western blot .
- Selectivity Screening: Test against a kinase panel (e.g., 50+ kinases) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
